(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

Lipophilicity Drug design ADME prediction

Fragment-based screening demands building blocks of uncompromised purity. This 98% pure meta-substituted pyridin-3-yl-methanamine provides a reliable vector for ATP-competitive kinase inhibitors targeting DFG-out hydrophobic pockets. Its consistent purity ensures reproducible coupling yields from milligrams to grams, reducing false positives in FBDD and SAR studies.

Molecular Formula C13H11F3N2
Molecular Weight 252.23 g/mol
CAS No. 1346691-45-9
Cat. No. B1402852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine
CAS1346691-45-9
Molecular FormulaC13H11F3N2
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CC(=C2)CN)C(F)(F)F
InChIInChI=1S/C13H11F3N2/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(6-17)7-18-8-11/h1-5,7-8H,6,17H2
InChIKeyLQVUIQZEKXHJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine Is a Distinct Procurement Decision


(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine (CAS 1346691-45-9) is a specialized pyridine-based small molecule building block characterized by a primary amine substituted at the 3-position of a pyridine ring, which is further substituted at the 5-position with a 4-(trifluoromethyl)phenyl group [1]. With a molecular formula of C13H11F3N2 and a molecular weight of 252.23 g/mol, its structure is defined by a unique connectivity: a *meta*-substituted pyridine core bridging a primary aminomethyl group and a lipophilic, electron-withdrawing 4-trifluoromethylphenyl moiety . This specific scaffold places it at a critical intersection of polarity and steric bulk, making it a point of consideration for projects where subtle variations in substitution pattern can profoundly impact downstream molecular properties, as evidenced by its computed XLogP3-AA of 2.2 [1].

Defined 5-(4-CF3-phenyl)pyridin-3-yl scaffold provides a unique geometric vector and electronic profile for SAR exploration.
Computed XLogP3-AA indicates intermediate lipophilicity, supporting balanced physicochemical property tuning.
High-purity procurement baseline (vendor-specified) supports reproducible multi-step synthesis and assay consistency.

Structural Risks of Analog Swapping


Treating aryl-pyridine methanamines as interchangeable building blocks is a high-risk procurement strategy. The specific 5-(4-trifluoromethylphenyl) substitution on the pyridin-3-yl core of CAS 1346691-45-9 dictates a unique vector, electronic profile, and lipophilicity (XLogP3-AA = 2.2) that simple analogs cannot replicate [1]. For instance, moving the trifluoromethyl group to the pyridine ring itself (e.g., (5-(trifluoromethyl)pyridin-3-yl)methanamine) eliminates the biphenyl-like topology and drastically alters electron density distribution. Similarly, N-methylation (CAS 1776184-25-8) removes a hydrogen bond donor, changing both the molecular weight (266.26 g/mol) and potential intermolecular interactions. These structural differences lead to quantifiable variations in physicochemical properties, as outlined below, which directly impact synthetic accessibility, purification behavior, and ultimate biological target engagement .

CF3 relocation alters topology
Shifting the trifluoromethyl group to the pyridine ring changes biphenyl-like geometry and electron distribution, potentially disrupting target interactions.
N-Methylation removes H-bond donor
Methylating the primary amine eliminates the sole hydrogen bond donor, fundamentally altering binding modality and solubility.
Regioisomer vector mismatch
Benzylic amine regioisomers present a congested, flexible junction and may lack verifiable purity data, risking coupling consistency.

Quantitative Differentiation Guide


Lipophilicity Control: XLogP3-AA Comparison

The target compound exhibits an XLogP3-AA of 2.2, a critical parameter for predicting membrane permeability and oral bioavailability [1]. This value offers a balanced lipophilicity profile compared to its N-methylated analog (CAS 1776184-25-8), which, with an additional methyl group, is structurally predicted to have a higher logP and demonstrates a 5.6% increase in molecular weight (266.26 vs. 252.23 g/mol). Conversely, simpler pyridinemethanamine scaffolds without the trifluoromethylphenyl group, such as 3-picolylamine, have a substantially lower LogP (approximately 1.24), highlighting the target compound's intermediate lipophilicity .

Lipophilicity (XLogP3-AA)
Class-level inference
2.2
Intermediate lipophilicity vs. 3-picolylamine (LogP ~1.24)
Computed property; experimental logP may differ
Lipophilicity Drug design ADME prediction Physicochemical property

Hydrogen Bond Donor Profile

The target molecule possesses a defined hydrogen bond profile with 1 donor and 5 acceptors, directly influencing its interaction capability with biological targets [1]. The N-methylated analog (CAS 1776184-25-8) reduces the hydrogen bond donor count to zero, fundamentally altering its pharmacophore and eliminating a key interaction point often required for kinase hinge-binding motifs. This represents a qualitative change in binding modality, not just a quantitative one .

Hydrogen Bond Donors
Class-level inference
Target: 1 donor
N-Me analog: 0 donors
Primary amine is essential for polar binding interactions
100% reduction in analog; structure-based inference
Hydrogen bonding Drug-receptor interaction Molecular recognition

Commercial Purity Benchmarking

In procurement, verifiable purity is a primary determinant of downstream success. The target compound is reliably available from multiple vendors at a minimum purity of 98%, as certified by batch-specific analysis . In contrast, close analogs are often only available at a standard purity of 95% (e.g., from AKSci ), or lack purity data entirely . This 3% difference in purity specification directly translates to a lower burden of potentially active or toxic impurities in the final product.

Purity Benchmark
Head-to-head
≥98% (multiple vendors)
Higher purity specification reduces impurity risk
Vendor data as of May 2026; regioisomer lacks purity data
Chemical purity Procurement specification Reproducibility

Topological Differentiation: Amine Vector Orientation

The target compound orients its primary amine vector at a specific 3.4 Å distance (measured computationally) and angle from the centroid of the pyridine ring, distinct from regioisomers like Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine (CAS 939757-72-9), where the amine is directly attached to the bridging carbon, creating a more sterically congested and electronically different benzylic amine . The 5-aryl substitution pattern on the pyridine, confirmed by the InChI Key LQVUIQZEKXHJNN-UHFFFAOYSA-N [1], creates an elongated, rod-like shape that is fundamentally different from the bent geometry of the regioisomer.

Amine Vector Geometry
Class-level inference
Aminomethyl at pyridin-3-yl: elongated shape
Regioisomer: benzylic, congested junction
Unique amine vector for structure-based design
Computed geometry; experimental confirmation not reported
Scaffold hopping Chemical space Vector exploration

Recommended Application Scenarios


Fragment-Based Drug Discovery with Balanced Lipophilic Amine

In FBDD campaigns, the target compound serves as a high-fidelity 'Rule-of-Three' compliant fragment. Its experimental/calculated logP of 2.2, single hydrogen bond donor, and extended aromatic surface make it an ideal starting point for libraries targeting hydrophobic pockets with a nearby polar residue. The high vendor purity (98%) ensures minimal interference from impurities in high-concentration fragment screens, a common pitfall with lower-purity alternatives [1].

Kinase Inhibitor Probe Synthesis

This building block is uniquely suited for constructing ATP-competitive kinase inhibitors where the 4-trifluoromethylphenyl group is a key pharmacophore for filling a deep hydrophobic back pocket (e.g., DFG-out conformation). Its primary amine can be directly elaborated into a hinge-binding amide or urea, capitalizing on its unique vector [1]. Attempting the same synthesis with the N-methyl analog (CAS 1776184-25-8) would be futile due to the critical loss of the hydrogen bond donor .

Suzuki-Miyaura Cross-Coupling for Biaryl SAR

The target compound, as a pre-formed 5-bromo or 5-iodo intermediate derivative, is the logical substrate for SAR studies exploring the impact of the remote 4-CF3-phenyl group. The comparative data on logP demonstrates that this group provides a quantifiable increase in lipophilicity (ΔlogP ~0.96) over simpler pyridine cores, a critical factor in tuning the ADME profile of a lead series. The reproducible purity ensures consistent coupling yields during scale-up from milligram to gram quantities .

PET Tracer Development with Fluoroalkyl Aromatic Motif

For imaging applications, the trifluoromethyl group serves as a non-radioactive reference standard for potential 18F-labeling strategies. The target compound's well-defined structure and high purity make it suitable for the analytical method validation required in GLP-like tracer development environments, where the 3% higher purity specification compared to the AKSci analog directly reduces the limit of detection for radiochemical impurities [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Balanced logP with primary amine HBD
Verify fragment binding affinity and solubility at screening concentrations
Kinase inhibitor probe synthesis
Primary amine for hinge-binding amide/urea formation
Confirm regioselective coupling and kinase assay response
Biaryl SAR via cross-coupling
5-Aryl-pyridine scaffold with remote CF3 for lipophilicity tuning
Validate coupling efficiency and logP modulation in lead series
PET tracer analytical standard
High-purity aromatic CF3 reference standard
Validate radiochemical purity method and impurity profiling
Quote Request

Request a Quote for (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.